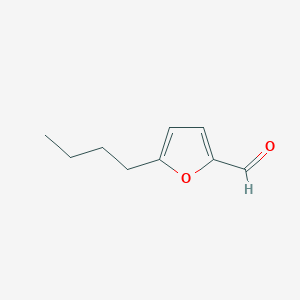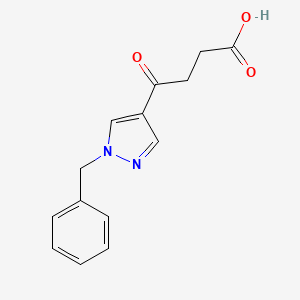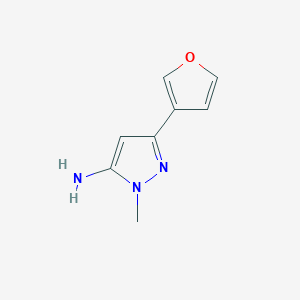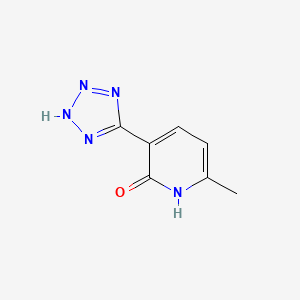![molecular formula C7H7N3O2 B6597168 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol CAS No. 939979-60-9](/img/structure/B6597168.png)
3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (3-MPPD) is a synthetic compound with a wide range of applications in medicinal and industrial chemistry. It is used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory agents. 3-MPPD also plays an important role in the synthesis of various industrial chemicals, including dyes, pigments, and catalysts.
科学的研究の応用
3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various industrial chemicals, including dyes, pigments, and catalysts. Additionally, this compound has been used in the synthesis of compounds for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to specific receptors in the body and causing a variety of physiological effects. It is also believed that the compound may act as an antioxidant, scavenging free radicals and preventing cell damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-diabetic effects and can reduce the risk of stroke.
実験室実験の利点と制限
The use of 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic and can cause skin irritation if not handled properly. Additionally, the compound can be difficult to purify and can be unstable in certain conditions.
将来の方向性
There are a number of potential future directions for the use of 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. For example, the compound could be used in the synthesis of novel pharmaceuticals and industrial chemicals. Additionally, it could be used in the development of new treatments for cancer, cardiovascular disease, and other diseases. Furthermore, research could be conducted to further understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be conducted to optimize the synthesis of this compound and to identify new methods for its purification and stabilization.
合成法
3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be synthesized by a variety of methods, including the use of a Grignard reaction and a Buchwald-Hartwig reaction. The Grignard reaction is a simple and cost-effective method for the synthesis of this compound. In this method, a Grignard reagent is reacted with an aryl halide to produce the desired product. The Buchwald-Hartwig reaction is a more complex and costly method, but it is highly efficient and yields high-purity this compound. In this method, a palladium catalyst is used to activate the reaction between an aryl halide and an amine.
特性
IUPAC Name |
7-hydroxy-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-3-8-10-6(12)2-5(11)9-7(4)10/h2-3,12H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMXMFHGRWLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678371 |
Source


|
| Record name | 7-Hydroxy-3-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939979-60-9 |
Source


|
| Record name | 7-Hydroxy-3-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)




![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)

![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)

![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)


![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)
